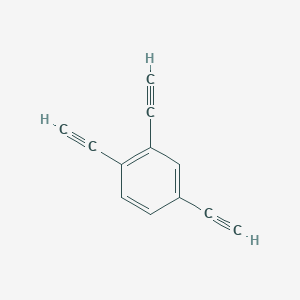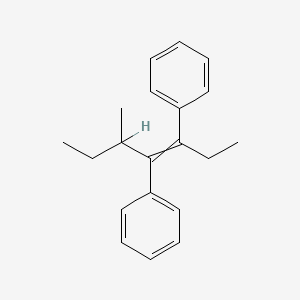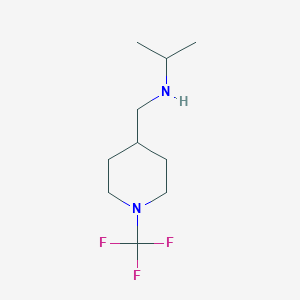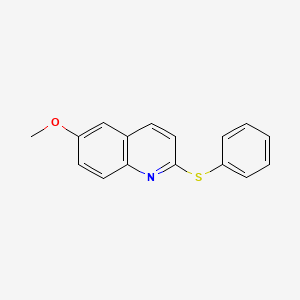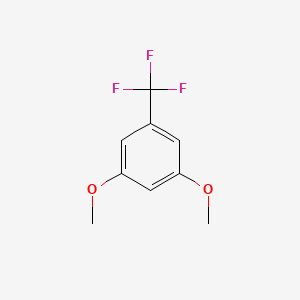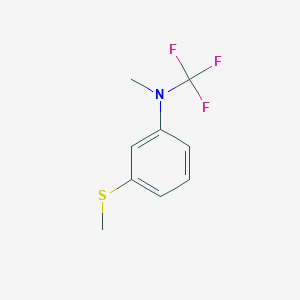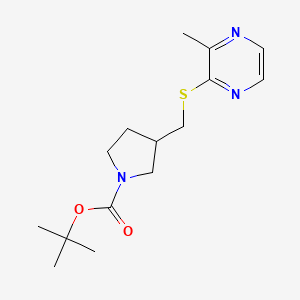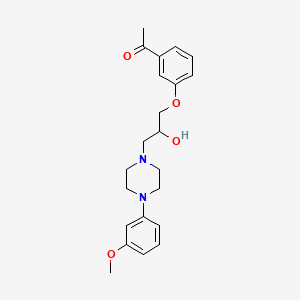
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- is a complex organic compound with a molecular formula of C22H28N2O4 and a molecular weight of 384.469 g/mol This compound is characterized by the presence of an acetophenone moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction forms an intermediate product, which is then subjected to reductive desulfurization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine ring and methoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the presence of a methoxyphenyl group.
(m-Methoxyphenyl)acetonitrile: Shares the methoxyphenyl moiety.
Uniqueness
Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- is unique due to the combination of its acetophenone, piperazine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
63716-00-7 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
1-[3-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)18-5-3-8-22(13-18)28-16-20(26)15-23-9-11-24(12-10-23)19-6-4-7-21(14-19)27-2/h3-8,13-14,20,26H,9-12,15-16H2,1-2H3 |
InChIキー |
MGYKILFGZRQEFK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
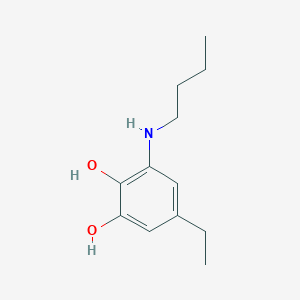
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
